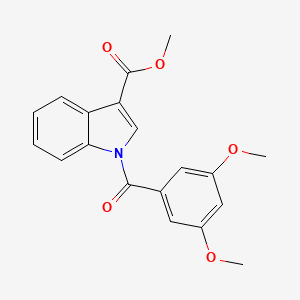

![molecular formula C16H12Cl2N4OS B5519223 4-[(3,4-dichlorobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5519223.png)

4-[(3,4-dichlorobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound belongs to the family of 1,2,4-triazole derivatives, known for their broad spectrum of biological activity. The synthesis and evaluation of such compounds have attracted attention due to their potential applications in various fields of chemistry and biology.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves multi-step reactions starting from basic precursors. For example, the synthesis of similar compounds has been achieved through reactions involving esterification, reflux with hydrazine hydrate, and condensation with aromatic aldehydes to produce the desired triazole thiol derivatives (Rajurkar, Deshmukh, & Sonawane, 2016).

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives, including their crystal and molecular structure, has been extensively analyzed using X-ray diffraction techniques and density functional theory (DFT) calculations. These studies reveal the geometric parameters, electronic structure, and intermolecular interactions, contributing to their stability and reactivity (Sarala et al., 2006).

Chemical Reactions and Properties

1,2,4-Triazole derivatives undergo various chemical reactions, including condensation with aldehydes to form Schiff bases, which have been screened for various biological activities. These reactions are crucial for modifying the chemical structure and enhancing the biological properties of these compounds (Jubie et al., 2011).

Physical Properties Analysis

The physical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and crystalline structure, have been characterized using chromatographic methods, TLC, and spectroscopic methods (IR and NMR). These properties are essential for determining the compounds' suitability for further applications (Sarhan et al., 2008).

Chemical Properties Analysis

The chemical properties of these compounds, including reactivity and potential biological activities, have been evaluated theoretically and experimentally. DFT calculations, for instance, have been employed to predict the reactivity and stability of the compounds, providing insights into their chemical behavior (Beytur & Avinca, 2021).

Aplicaciones Científicas De Investigación

Molecular Interaction Analysis

Experimental and Theoretical Analysis of Intermolecular Interactions

Research into derivatives of 1,2,4-triazoles, including chloro and fluoro derivatives, highlights their biological activity and the presence of various intermolecular interactions such as C–H⋯O, C–H⋯SC, C–H⋯π, and lp⋯π interactions. These studies not only provide insights into the structural behavior of these compounds but also into their potential biological functions, supported by detailed thermal, spectroscopic, and quantum mechanical analyses (Shukla et al., 2014).

Drug Design and Pharmacology

Conformational Analysis and Drug Potential Exploration

Investigations into the structural aspects and biological activities of triazole derivatives, including analyses on optimized geometry, spectroscopy, and molecular docking, suggest these compounds' inhibitory activity against tuberculosis, opening avenues for novel anti-TB drugs (Kumar et al., 2021).

Synthesis and Biological Activities of Triazole Derivatives

A variety of 1,2,4-triazole derivatives have been synthesized and evaluated for antimicrobial activities. These compounds, with modifications such as Schiff bases and Mannich bases, have shown promise as anti-inflammatory, analgesic, antibacterial, and antifungal agents, underscoring the therapeutic potential of triazole derivatives in drug design and development (Sujith et al., 2009).

Material Science and Corrosion Inhibition

Corrosion Inhibition for Mild Steel

Research into Schiff’s bases of pyridyl substituted triazoles demonstrates their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds, through adsorption and forming protective layers on the steel surface, significantly reduce corrosion, indicating their potential industrial applications in protecting metal surfaces (Ansari et al., 2014).

Nonlinear Optical Materials

Electronic and Luminescent Properties

The study of 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione reveals its stable tautomers and the potential for nonlinear optical applications. Through DFT-based calculations and experimental analyses, this compound exhibits significant nonlinear optical properties, highlighting its potential in the development of new materials for optoelectronic applications (Nadeem et al., 2017).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

4-[(E)-(3,4-dichlorophenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N4OS/c17-13-7-6-11(8-14(13)18)9-19-22-15(20-21-16(22)24)10-23-12-4-2-1-3-5-12/h1-9H,10H2,(H,21,24)/b19-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNSOMYTOBHFNR-DJKKODMXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=NNC(=S)N2N=CC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OCC2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(2-fluorobenzyl)thio]-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5519142.png)

![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-1-naphthylacetamide](/img/structure/B5519143.png)

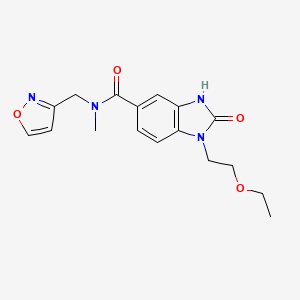

![3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}propanamide](/img/structure/B5519145.png)

![1-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5519150.png)

![3-methyl-8-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5519167.png)

![2-[(3,3-dimethyl-2-oxobutyl)thio]-6-ethyl-5-methylnicotinonitrile](/img/structure/B5519170.png)

![(3R*,4S*)-1-{5-[(diethylamino)methyl]-2-phenyl-3-furoyl}-3,4-dimethylpiperidin-4-ol](/img/structure/B5519188.png)

![N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B5519195.png)

![N-(3-acetylphenyl)-4-[(diethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5519208.png)

![1-acetyl-3-(2,4-dichlorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5519218.png)

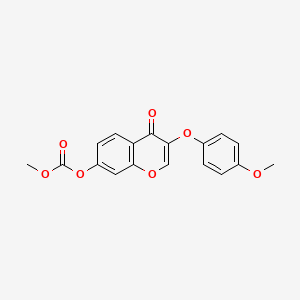

![methyl 3-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B5519237.png)